4-Amino-5-methoxynicotinonitrile
CAS No.: 1142192-15-1
Cat. No.: VC0111194
Molecular Formula: C7H7N3O
Molecular Weight: 149.153
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1142192-15-1 |
|---|---|
| Molecular Formula | C7H7N3O |
| Molecular Weight | 149.153 |
| IUPAC Name | 4-amino-5-methoxypyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C7H7N3O/c1-11-6-4-10-3-5(2-8)7(6)9/h3-4H,1H3,(H2,9,10) |
| Standard InChI Key | MPQVJUVEJGVQPN-UHFFFAOYSA-N |
| SMILES | COC1=C(C(=CN=C1)C#N)N |
Introduction
Chemical Structure and Properties
4-Amino-5-methoxynicotinonitrile is characterized by its pyridine ring structure with specific functional group attachments. It is also known by its IUPAC name, 4-amino-5-methoxypyridine-3-carbonitrile, and has several synonyms in chemical databases including MFCD12026748.
Basic Chemical Information
The compound possesses the following fundamental chemical properties:
| Property | Value |
|---|---|
| CAS Number | 1142192-15-1 |
| Molecular Formula | C7H7N3O |
| Molecular Weight | 149.153 g/mol |
| IUPAC Name | 4-amino-5-methoxypyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C7H7N3O/c1-11-6-4-10-3-5(2-8)7(6)9/h3-4H,1H3,(H2,9,10) |
| Standard InChIKey | MPQVJUVEJGVQPN-UHFFFAOYSA-N |
| SMILES Notation | COC1=C(C(=CN=C1)C#N)N |
| PubChem Compound ID | 46736861 |
Structural Features
The structure of 4-Amino-5-methoxynicotinonitrile includes several key functional groups that contribute to its chemical behavior:
-
A pyridine ring as the core structure
-
An amino group (-NH₂) at position 4
-
A methoxy group (-OCH₃) at position 5
-
A nitrile group (-C≡N) at position 3
These functional groups create a unique electronic distribution within the molecule that influences its reactivity patterns and potential biological activities.
Research Applications
4-Amino-5-methoxynicotinonitrile has attracted interest in several research areas due to its structural features and potential biological activities.
Pharmaceutical Research
The compound shows promise in pharmaceutical research, particularly as a potential intermediate or building block for drug discovery programs. Compounds with similar structural features have demonstrated various biological activities that make 4-Amino-5-methoxynicotinonitrile of interest for medicinal chemistry investigations.
Chemical Synthesis Applications
As a functionalized heterocyclic compound, 4-Amino-5-methoxynicotinonitrile serves as a valuable building block for the synthesis of more complex molecules. The presence of multiple functional groups (amino, methoxy, and nitrile) provides various sites for further chemical modifications, making it useful in diversity-oriented synthesis and the creation of chemical libraries.
| Potential Activity | Related Structural Features |
|---|---|
| Antibacterial | Pyridine ring with amino substitution |
| Antitumor | Nitrile functional group |
| Antiviral | Methoxy and amino substituents |
These potential activities warrant further investigation through specific biological assays and structure-activity relationship studies.
Comparison with Similar Compounds
Understanding 4-Amino-5-methoxynicotinonitrile in relation to similar compounds provides context for its unique properties and potential applications.
Structural Analogs
Several related compounds share structural similarities with 4-Amino-5-methoxynicotinonitrile:
| Compound | Structural Difference | CAS Number |
|---|---|---|
| 5-Methoxynicotinonitrile | Lacks amino group at position 4 | 298204-74-7 |
| 4-Amino-5-methylnicotinonitrile | Contains methyl instead of methoxy at position 5 | 183428-93-5 |
| 3-Amino-5-methoxyisonicotinonitrile | Different arrangement of functional groups | Not specified in sources |
These related compounds provide valuable comparative information for understanding structure-activity relationships and physical properties.
Intellectual Property Landscape
The intellectual property landscape surrounding 4-Amino-5-methoxynicotinonitrile indicates ongoing research interest and potential commercial applications.
Patent Information
Patents related to 4-Amino-5-methoxynicotinonitrile can be accessed through databases such as WIPO PATENTSCOPE, with searches typically performed using its InChIKey or structural information. The existence of patent literature suggests continued interest in developing this compound for various applications.
Future Research Directions
The current state of knowledge about 4-Amino-5-methoxynicotinonitrile points to several promising avenues for future research.
Research Opportunities
Future investigations could focus on:
-
Detailed structure-activity relationship studies to elucidate the specific biological targets and mechanisms of action
-
Development of optimized synthetic routes for scalable production
-
Exploration of derivative compounds with enhanced properties
-
Specific biological assays to confirm and quantify antibacterial, antitumor, and antiviral activities
-
Computational studies to predict other potential biological activities and targetability
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume